Microcystin

Hepatotoxicity In vivo toxicology Risk assessment

Microcystin-LR (MC-LR) is the only variant with a WHO drinking-water guideline (1.0 μg/L) and is the mandatory primary calibrant for ISO 22104:2021. Independent multi-vendor analysis confirms that non-CRM standards can deviate >35% from label mass, directly compromising toxicological endpoints and calibration accuracy. Procurement of CRM-grade MC-LR with a certified concentration (e.g., NRC CRM-MCLR, 10.2 μmol/L) is essential for defensible regulatory reporting, inter-laboratory harmonization, and reproducible PP2A inhibition assays (IC50 0.048 nM).

Molecular Formula C49H74N10O12
Molecular Weight 995.2 g/mol
CAS No. 77238-39-2
Cat. No. B8822318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMicrocystin
CAS77238-39-2
Molecular FormulaC49H74N10O12
Molecular Weight995.2 g/mol
Structural Identifiers
SMILESCC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(N(C1=O)C)C(=O)O)C)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)O)C
InChIInChI=1S/C49H74N10O12/c1-26(2)23-36-45(66)57-40(48(70)71)30(6)41(62)55-35(17-14-22-52-49(50)51)44(65)54-34(19-18-27(3)24-28(4)38(60)25-33-15-12-11-13-16-33)29(5)46(67)59(10)37(47(68)69)20-21-39(61)58(9)32(8)43(64)53-31(7)42(63)56-36/h11-13,15-16,18-19,24,26,28-31,34-38,40,60H,8,14,17,20-23,25H2,1-7,9-10H3,(H,53,64)(H,54,65)(H,55,62)(H,56,63)(H,57,66)(H,68,69)(H,70,71)(H4,50,51,52)/b19-18+,27-24+/t28-,29-,30-,31-,34-,35-,36-,37+,38-,40+/m0/s1
InChIKeySRUWWOSWHXIIIA-UKPGNTDSSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Microcystin (CAS 77238-39-2) for Research and Analytical Standards: Product Selection and Procurement Evidence


Microcystin (CAS 77238-39-2) refers to a class of cyclic heptapeptide hepatotoxins produced by cyanobacteria, characterized by the general structure cyclo(D-Ala-L-X-D-erythro-β-methylisoAsp-L-Y-Adda-D-isoGlu-N-methyldehydroAla), where X and Y are variable L-amino acids [1]. Over 250 structural congeners have been identified, with microcystin-LR (MC-LR, CAS 101043-37-2) representing the most extensively studied and toxicologically significant variant [2]. As an analytical reference material or research compound, selection among microcystin variants and assessment of standard quality critically impact experimental reproducibility and regulatory compliance in environmental monitoring, toxicology research, and method validation workflows.

Why Microcystin Variant Selection and Standard Quality Materially Impact Experimental and Analytical Outcomes


Microcystin congeners cannot be interchanged in research or analytical applications without introducing quantifiable errors. Amino acid substitutions at variable positions (X and Y) produce dramatic differences in toxicity, protein phosphatase inhibition potency, and detection assay cross-reactivity [1]. Furthermore, commercial microcystin standards are not equivalent: a 2022 multi-vendor analysis revealed that actual mass supplied deviated from label mass by more than 35% for two of seven tested MC-LR standards, with contaminants including trifluoroacetic acid identified in four of seven samples [2]. The toxicity response in exposed animals closely mirrored actual toxin quantity present, demonstrating that using nominal label mass for dosing can produce results ranging from non-toxic to lethal effects [2]. These compound-specific and vendor-specific variations directly affect calibration accuracy, toxicological endpoint validity, and inter-laboratory data comparability.

Quantitative Comparative Evidence: Microcystin Variants and Standard Quality Metrics for Procurement Decisions


MC-LR vs. MC-RR and MC-YR: In Vivo Acute Toxicity Ranking by Mouse LD50

Microcystin-LR (MC-LR) exhibits the highest acute toxicity among the three predominant microcystin variants, with intraperitoneal LD50 values in mice demonstrating a clear potency hierarchy. The study directly compared all three variants under identical experimental conditions [1].

Hepatotoxicity In vivo toxicology Risk assessment

MC-LR vs. MC-RR and MC-YR: Recombinant PP2A Inhibition Potency (IC50)

MC-LR demonstrates the strongest inhibition of recombinant protein phosphatase 2A catalytic subunit (rPP2Ac) among tested microcystin variants. In a direct head-to-head comparison of five microcystin analogs and nodularin using the same recombinant enzyme assay system, MC-LR exhibited the lowest IC50 value [1].

Enzyme inhibition Protein phosphatase Mechanism of action

MC-LR vs. Nodularin: Differential IARC Carcinogenicity Classification

Despite structural and mechanistic similarities as cyclic peptide hepatotoxins and PP1/PP2A inhibitors, MC-LR and nodularin differ fundamentally in their carcinogenicity classifications by the International Agency for Research on Cancer (IARC). Two-stage carcinogenesis experiments directly compared both compounds in rat liver initiated with diethylnitrosamine (DEN) [1].

Carcinogenicity Regulatory toxicology Risk assessment

MC-LR: Commercial Standard Quality Variability Across Seven Vendors

Substantial variability exists in the actual mass and purity of commercially supplied MC-LR standards. A systematic multi-vendor analysis of seven individual MC-LR standards from separate commercial vendors quantified the discrepancy between vendor-labeled mass and measured actual mass, as well as the presence of contaminants [1]. The measured mass purchased varied from the vendor label mass by more than 35% for two of the seven MC-LR standards [1].

Analytical chemistry Reference material Quality control

MC-LR: Certified Reference Material (CRM) vs. Non-CRM Standards for Metrological Traceability

Certified reference materials (CRMs) of MC-LR provide documented metrological traceability and certified concentration values with stated uncertainties, whereas non-CRM analytical standards lack this certification. The study by Hill et al. (2022) noted that at the time of analysis, two of nine commercial vendors sold exclusively CRMs, while the remaining standards lacked certification [1]. CRMs such as CRM-MCLR from the National Research Council Canada are supplied with certified concentrations (e.g., 10.2 μmol/L) and undergo rigorous characterization including NMR and UPLC-MS/MS [2].

Metrological traceability ISO/IEC 17025 Method validation

Recommended Application Scenarios for Microcystin (MC-LR) Based on Quantitative Differentiation Evidence


Environmental Water Quality Monitoring Requiring Regulatory Compliance

MC-LR is the only microcystin variant for which WHO has established a provisional drinking water guideline value of 1.0 μg/L, and ISO 22104:2021 specifies LC-MS/MS quantification methods using MC-LR as a primary calibration standard. Procurement of CRM-grade MC-LR (rather than non-certified standards or alternative variants) directly supports compliance with WHO guidelines and enables traceable quantification across regulatory monitoring programs [1]. The 2022 vendor variability study underscores that non-CRM standards may introduce >35% quantification error, making CRM procurement essential for defensible regulatory reporting [2].

Mechanistic Toxicology Studies of Hepatotoxicity and Tumor Promotion

MC-LR serves as the reference hepatotoxin for in vivo studies of microcystin toxicity due to its established LD50 (43 μg/kg i.p. in mice) and demonstrated tumor promotion activity in two-stage carcinogenesis models [1]. Its IARC Group 2B classification as possibly carcinogenic to humans distinguishes it from nodularin (Group 3) for carcinogenicity research [3]. The 5.5-fold higher acute toxicity compared to MC-RR necessitates careful variant selection: MC-LR should be selected for maximum sensitivity studies, while MC-RR may be appropriate where lower potency is required for subacute or chronic exposure modeling [1].

Protein Phosphatase Inhibition Assay Development and Positive Control Selection

MC-LR provides the most sensitive positive control for PP2A inhibition assays, with an IC50 of 0.048 nM against rPP2Ac — 1.5-fold lower than MC-RR (0.072 nM) and 3.1-fold lower than MC-YR (0.147 nM) under identical recombinant enzyme conditions [1]. Researchers requiring the highest assay sensitivity or studying structure-activity relationships of microcystin variants should prioritize MC-LR as the reference inhibitor, as substitution with MC-RR or MC-YR would require proportionally higher concentrations to achieve equivalent enzyme inhibition [1].

Analytical Method Development and Inter-Laboratory Calibration

The substantial vendor-to-vendor variability in MC-LR standard mass (>35% deviation) and purity (contaminants in 4/7 tested samples) documented by Hill et al. (2022) establishes that CRM procurement is critical for analytical method development and inter-laboratory studies [1]. Laboratories participating in proficiency testing schemes or developing quantitative LC-MS/MS methods should source MC-LR CRMs with certified concentration values (e.g., NRC CRM-MCLR, 10.2 μmol/L) to ensure calibration accuracy and enable cross-laboratory data harmonization [2]. The study also indicates that single-lot procurement with documented Certificate of Analysis is advisable for longitudinal studies to avoid lot-to-lot variability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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